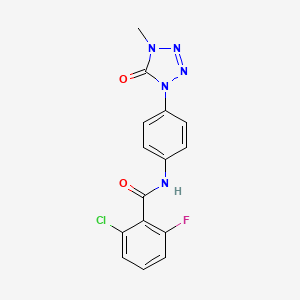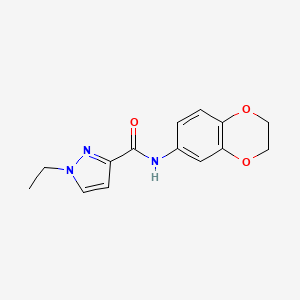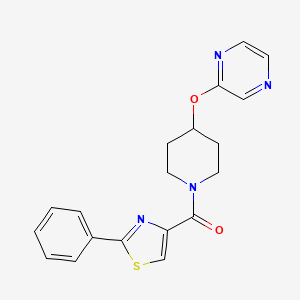![molecular formula C15H14N6O3S B2456758 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903151-50-7](/img/structure/B2456758.png)
2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H14N6O3S and its molecular weight is 358.38. The purity is usually 95%.
BenchChem offers high-quality 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds incorporating elements like thiophene, triazolo, pyridazine, and oxazolidinone are pivotal in the development of novel pharmaceuticals due to their diverse biological activities. Studies involving the synthesis of heterocycles often aim at exploring their potential as lead compounds for drug development. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown promise as insecticidal agents against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
Oxazolidinones, a class to which the query compound is structurally related, have been studied for their antibacterial properties. Research into novel oxazolidinone antibacterial agents seeks to improve their safety profile and antibacterial spectrum, focusing on reducing undesired effects such as monoamine oxidase A inhibition (Reck et al., 2005). This highlights the potential of related compounds in addressing bacterial infections while minimizing side effects.
Insecticidal Applications
Compounds with similar structural features have been evaluated for their insecticidal efficacy. For example, sulfonamide thiazole derivatives were investigated for their potential as insecticidal agents against the cotton leafworm, showcasing significant toxic effects (Soliman et al., 2020). This suggests that compounds with a similar molecular backbone might be useful in developing new insecticides.
Antimicrobial Agents
Thiazolidin-4-one derivatives and their antimicrobial properties have been a subject of interest, with studies demonstrating potential against various microbial strains (Baviskar et al., 2013). This aligns with the ongoing search for new antimicrobial agents to combat resistant bacteria and fungi.
properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c22-14(9-20-5-6-24-15(20)23)16-8-13-18-17-12-4-3-10(19-21(12)13)11-2-1-7-25-11/h1-4,7H,5-6,8-9H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSAGZPDVGWRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2456677.png)
![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)
![2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2456681.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)
![4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B2456686.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-2-carboxamide](/img/structure/B2456687.png)

![2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B2456689.png)

![7,8-dimethoxy-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2456692.png)

![1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456697.png)
